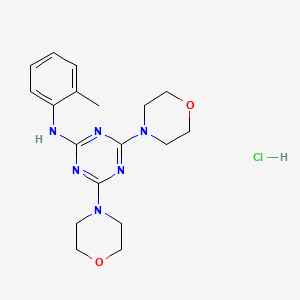

4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride

Description

Historical Context of s-Triazine Research

The exploration of 1,3,5-triazine (commonly termed s-triazine) dates to the late 19th century, when Adolf Pinner pioneered methods for synthesizing triazine derivatives via reactions between amidines and phosgene. Early work focused on the structural elucidation and reactivity of this six-membered aromatic heterocycle, which features three nitrogen atoms symmetrically positioned within the ring. By the mid-20th century, the discovery of melamine and cyanuric acid derivatives underscored the industrial potential of s-triazines in polymer production and agrochemicals. The adaptability of the s-triazine core—enabling sequential substitutions at the 2-, 4-, and 6-positions—laid the groundwork for its integration into medicinal chemistry, particularly after the development of chlorinated derivatives like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

1,3,5-Triazine as a Privileged Scaffold in Medicinal Chemistry

The s-triazine ring has emerged as a privileged scaffold due to its synthetic versatility, metabolic stability, and capacity to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking). These properties enable the design of compounds targeting multifactorial diseases, as demonstrated by triazine-based inhibitors of monoamine oxidase (MAO), anticancer agents, and antimicrobials. For instance, derivatives bearing amino or hydroxyl groups exhibit potent MAO-B inhibition (IC~50~ values < 1 μM), while morpholino-substituted analogs show nanomolar activity against multidrug-resistant bacterial strains.

Table 1: Biological Activities of Selected s-Triazine Derivatives

Emergence of Morpholino-Substituted Triazines in Research

Morpholino groups (C~4~H~8~NO) have gained prominence as s-triazine substituents due to their electron-donating nature and ability to enhance solubility. The incorporation of morpholine rings at the 4- and 6-positions, as seen in 4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride, modulates electronic density across the triazine core, thereby influencing reactivity and target binding. This structural motif is prevalent in corrosion inhibitors and pharmaceutical intermediates, with recent studies highlighting its role in improving blood-brain barrier permeability for central nervous system (CNS)-targeted therapies.

Significance of o-Tolyl Substitution in Triazine Derivatives

The ortho-tolyl group (2-methylphenyl) introduces steric hindrance and hydrophobic interactions critical for target selectivity. In Alzheimer’s disease research, o-tolyl-substituted triazines exhibit enhanced β-amyloid binding compared to para-substituted analogs, attributed to favorable van der Waals contacts with hydrophobic protein pockets. Additionally, the methyl group at the ortho position stabilizes the aryl-amino linkage against metabolic degradation, prolonging in vivo half-lives.

Current Research Landscape for Dimorpholino-Triazine Compounds

The global triazine market, valued at $669.88 million in 2024, is projected to grow at a 6.46% CAGR through 2032, driven by demand for multifunctional derivatives in pharmaceuticals and agrochemicals. Recent innovations include:

- Anticancer Agents : 4,6-Dimorpholino derivatives conjugated to Schiff bases show submicromolar cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).

- Antimicrobials : Morpholino-triazine hybrids exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤ 2 μg/mL.

- Drug Delivery Systems : Polyamides incorporating dimorpholino-triazine units serve as nanocarriers for targeted doxorubicin delivery, reducing off-target toxicity.

Table 2: Industrial Applications of Morpholino-Triazine Derivatives

Properties

IUPAC Name |

N-(2-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2.ClH/c1-14-4-2-3-5-15(14)19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXFNSKXKYPOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

Substitution Reactions: The introduction of morpholine and o-tolyl groups is achieved through nucleophilic substitution reactions. Morpholine and o-toluidine are reacted with the triazine core in the presence of a suitable base and solvent.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed to optimize yield and purity.

Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.

Purification Techniques: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Solvents: Solvents like dichloromethane, ethanol, and water are frequently employed depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride typically involves multi-step processes that can include microwave-assisted methods. These methods facilitate the rapid formation of triazine derivatives with various substituents. For instance, a study reported the synthesis of a library of triazine compounds through a one-pot reaction involving cyanoguanidine and aromatic aldehydes under microwave irradiation . This approach not only increases yield but also allows for the incorporation of diverse functional groups that can modulate biological activity.

Anticancer Activity

The primary application of this compound lies in its anticancer properties. Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably, compounds derived from the 4,6-dimorpholino-1,3,5-triazine scaffold have demonstrated activity comparable to established chemotherapeutics like cisplatin .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- In Vitro Studies : A series of synthesized derivatives were tested against multiple cancer cell lines including SW620 (colon cancer) and MDA-MB231 (triple-negative breast cancer). Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells .

- Structure-Activity Relationship (SAR) : Analysis of various substituents on the triazine core revealed patterns that correlate with increased potency against specific cancer types. For example, modifications to the morpholine groups significantly influenced the compound's ability to inhibit cell proliferation .

Comparative Data Table

The following table summarizes key findings from studies on this compound and its derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 6a | SW620 | 75 | Comparable to cisplatin |

| 6o | MDA-MB231 | 94 | Selective for triple-negative breast cancer |

| 6r | Various | Varies | Structural modifications enhance activity |

Mechanism of Action

The mechanism of action of 4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazine Derivatives

Key Differences and Research Insights

Substituent Effects on Bioactivity

- MHY1485 vs. Chloroquine/Bafilomycin A1 : Unlike chloroquine (lysosomal pH neutralizer) or bafilomycin A1 (V-ATPase inhibitor), MHY1485 directly inhibits autophagosome-lysosome fusion without affecting lysosomal acidity, making it a unique mTOR-dependent autophagy suppressor .

- Nitrophenyl Group: The 4-nitrophenyl group in MHY1485 enhances its binding affinity to mTOR compared to analogues with non-aromatic substituents (e.g., trimethylpentan-2-yl), as evidenced by LC3BII/LC3BI ratio studies .

Therapeutic Potential

- PD-L1 Modulation : MHY1485 is used alongside chemotherapeutic agents (e.g., gemcitabine) to study tumor PD-L1 expression dynamics, highlighting its versatility in oncology research .

Biological Activity

4,6-Dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound contains a triazine core with two morpholine groups and an o-tolyl substituent. The presence of multiple nitrogen atoms in the triazine structure contributes to its unique pharmacological properties. The morpholine moieties are crucial for enhancing solubility and facilitating interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives.

-

Cell Line Studies :

- A series of derivatives were synthesized and tested against various cancer cell lines, including SW620 (colon cancer), A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The MTT assay was employed to evaluate cell viability.

- Results indicated that certain derivatives exhibited significant anti-proliferation activity comparable to cisplatin. For example, compound 6o demonstrated effective inhibition in SW620 cells, while others like 6a showed selectivity towards specific cancer types .

- Mechanism of Action :

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies have shown that compounds derived from this scaffold can cross the blood-brain barrier and exhibit good oral bioavailability . This property is particularly advantageous for treating central nervous system tumors.

Clinical Trials

One notable clinical candidate based on this compound is PQR309 (bimiralisib), which is currently undergoing phase II trials. It has demonstrated potent activity against various tumor types while maintaining a favorable safety profile .

Comparative Efficacy

A comparative analysis of 4,6-dimorpholino derivatives revealed varying degrees of potency against different cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 6a | SW620 | 80 | Selective anti-proliferation |

| 6o | A549 | 80 | Comparable to cisplatin |

| 9d | PC3 | 0.17 | Exceptional potency |

These findings underscore the potential for structural modifications to optimize efficacy against specific cancers .

Q & A

Basic: What synthetic methodologies are effective for preparing 4,6-dimorpholino-N-(o-tolyl)-1,3,5-triazin-2-amine hydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution of chloro groups on a triazine core with morpholine. A common approach includes:

- Step 1: Reacting 4,6-dichloro-N-(o-tolyl)-1,3,5-triazin-2-amine with morpholine in anhydrous toluene under reflux (8–10 hours) using anhydrous potassium carbonate as a base to facilitate substitution .

- Step 2: Isolation via filtration and solvent removal under reduced pressure, followed by crystallization from ethanol (95%) to obtain the hydrochloride salt .

Key Considerations: Ensure inert conditions to prevent hydrolysis of the triazine ring. Monitor reaction progress via TLC or HPLC.

Basic: How is the compound characterized structurally and chemically?

Answer:

- Spectroscopic Analysis:

- Elemental Analysis: Matches calculated vs. experimental C, H, N percentages (e.g., C: ~55%, N: ~15%) to verify purity .

Advanced: What reaction mechanisms dominate under varying conditions (e.g., acidic vs. basic)?

Answer:

- Nucleophilic Substitution: Morpholine displaces chloride on the triazine ring via a two-step SNAr mechanism, favored by electron-withdrawing substituents .

- Hydrolysis: Under acidic conditions, the triazine ring undergoes hydrolysis to form carboxylic acid derivatives; basic conditions yield amides .

Experimental Design Tip: Use polar aprotic solvents (e.g., DMF) for substitution and monitor pH to avoid unintended hydrolysis .

Advanced: How do substituents (e.g., morpholino vs. chloro) influence electronic properties and reactivity?

Answer:

- Morpholino Groups: Electron-donating nature increases electron density on the triazine ring, reducing electrophilicity and slowing further substitution .

- Chloro Substituents (Comparative): Electron-withdrawing chloro groups enhance electrophilicity, accelerating substitution but increasing hydrolysis risk .

Methodological Insight: Compare reaction rates and intermediates using DFT calculations to model electronic effects .

Advanced: How can contradictions in reported synthetic yields or byproducts be resolved?

Answer:

- Root Causes: Variations in solvent purity, moisture content, or reaction time. For example, incomplete substitution may leave residual chloro intermediates .

- Resolution Strategies:

Advanced: What computational tools predict the compound’s stability or interaction with biological targets?

Answer:

- DFT/TD-DFT Studies: Calculate HOMO-LUMO gaps to predict redox behavior and stability under light/heat .

- Molecular Docking: Simulate interactions with enzymes (e.g., kinases) to guide medicinal chemistry applications .

Software Recommendations: Gaussian (for DFT) and AutoDock (for docking) .

Basic: What are the compound’s stability considerations during storage?

Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the triazine ring.

- Moisture Sensitivity: Keep under inert gas (N₂/Ar) in a desiccator to avoid hydrolysis .

- Temperature: Long-term storage at –20°C recommended for lab-scale samples .

Advanced: How does the compound compare to structurally similar triazine derivatives (e.g., dichloro analogs)?

Answer:

Advanced: What strategies optimize yield in large-scale (>10 g) syntheses?

Answer:

- Process Intensification: Use continuous-flow reactors to maintain precise temperature control and reduce side reactions .

- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., DBU) for faster substitution .

- Workflow Automation: Implement in-line analytics (e.g., PAT tools) for real-time monitoring .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.